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Compound of Interest

Compound Name: Indoline-5,6-diol hydrobromide

Cat. No.: B159926 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Indoline-5,6-diol hydrobromide (CAS: 138937-28-7) is a chemical compound of

interest in various research domains, including medicinal chemistry and materials science. As

with any compound intended for advanced applications, thorough structural elucidation and

purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental

to this characterization process.

This technical guide provides a summary of the available spectroscopic data for Indoline-5,6-
diol hydrobromide and detailed experimental protocols for its characterization. It should be

noted that publicly available, experimentally derived NMR and IR spectra for this specific

compound are limited. Therefore, this guide also includes predicted spectral data and

generalized, best-practice methodologies for researchers to obtain and interpret their own data.

Physicochemical and Mass Spectrometry Data
The fundamental physicochemical properties and mass spectrometry data for Indoline-5,6-diol
hydrobromide are summarized below. This information is crucial for the initial identification

and characterization of the compound.
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Property Value

Molecular Formula C₈H₁₀BrNO₂

Molecular Weight 232.08 g/mol

Exact Mass 230.98949 Da

Monoisotopic Mass 230.98949 Da

Spectroscopic Data
As of the latest review, comprehensive experimental spectroscopic data for Indoline-5,6-diol
hydrobromide is not widely available in the public domain. The following tables provide a

summary of the expected and, where available, predicted data for the key spectroscopic

techniques.

¹H NMR Spectroscopy (Predicted)
Note: The following is a predicted ¹H NMR spectrum. Experimental values may vary based on

solvent and other experimental conditions. The hydrobromide salt will likely lead to broader

peaks for the N-H and O-H protons, and their chemical shifts will be highly dependent on the

solvent and concentration.

Chemical Shift (ppm) Multiplicity Assignment

[Predicted Range] [Predicted] Aromatic CH

[Predicted Range] [Predicted] Aromatic CH

[Predicted Range] [Predicted] Aliphatic CH₂ (C3)

[Predicted Range] [Predicted] Aliphatic CH₂ (C2)

[Predicted Range] [Predicted] OH Protons (2H)

[Predicted Range] [Predicted] NH Proton

¹³C NMR Spectroscopy (Predicted)
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Note: The following is a predicted ¹³C NMR spectrum. The actual chemical shifts are subject to

experimental conditions.

Chemical Shift (ppm) Assignment

[Predicted Range] Quaternary C (C5-O)

[Predicted Range] Quaternary C (C6-O)

[Predicted Range] Quaternary C (C3a)

[Predicted Range] Quaternary C (C7a)

[Predicted Range] Aromatic CH (C4)

[Predicted Range] Aromatic CH (C7)

[Predicted Range] Aliphatic CH₂ (C2)

[Predicted Range] Aliphatic CH₂ (C3)

Infrared (IR) Spectroscopy
Note: The following are expected characteristic IR absorption bands for Indoline-5,6-diol
hydrobromide based on its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

3500 - 3200 Broad O-H Stretch (phenolic)

3300 - 3100 Medium N-H Stretch (secondary amine)

3100 - 3000 Medium Aromatic C-H Stretch

2960 - 2850 Medium Aliphatic C-H Stretch

1620 - 1580 Strong Aromatic C=C Bending

1500 - 1400 Strong Aromatic C=C Bending

1300 - 1200 Strong C-O Stretch (phenol)

1250 - 1150 Strong C-N Stretch (aromatic amine)
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Experimental Protocols
The following are detailed protocols for the spectroscopic characterization of Indoline-5,6-diol
hydrobromide.

¹H and ¹³C NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of Indoline-5,6-diol hydrobromide for ¹H NMR (or 20-50 mg

for ¹³C NMR) into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or

Methanol-d₄). The choice of solvent is critical as the compound's solubility and the

chemical shifts of labile protons (OH, NH) will be affected. DMSO-d₆ is often a good

choice for polar compounds containing hydroxyl and amine groups.

Gently vortex or sonicate the tube to ensure complete dissolution of the sample.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve optimal homogeneity.

Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer

would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32

scans.

For ¹³C NMR, use a proton-decoupled pulse program. Due to the low natural abundance

of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5

seconds) may be necessary to obtain a good signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase the spectrum and perform baseline correction.

Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g.,

DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile

solvent like isopropanol or ethanol, and allow it to dry completely.

Place a small amount (a few milligrams) of the solid Indoline-5,6-diol hydrobromide
powder onto the center of the ATR crystal.

Lower the press arm to apply firm and even pressure to the sample, ensuring good

contact with the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

Data Processing:

The software will automatically ratio the sample spectrum to the background spectrum to

produce the final absorbance or transmittance spectrum.

Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)
Sample Preparation:
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Prepare a dilute solution of Indoline-5,6-diol hydrobromide (approximately 1-10 µg/mL)

in a suitable solvent system. A mixture of methanol or acetonitrile with water is common for

Electrospray Ionization (ESI). A small amount of formic acid or acetic acid can be added to

promote protonation in positive ion mode.

Data Acquisition (ESI-MS):

Set up the mass spectrometer for ESI in positive ion mode.

Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).

Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to maximize the signal of the ion of interest.

Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 Da). For high-

resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an

accurate mass measurement.

Data Processing:

Identify the molecular ion peak. For Indoline-5,6-diol hydrobromide, this will be the

protonated free base [C₈H₉NO₂ + H]⁺, which has a calculated m/z of 152.0706. The

bromide ion will not be observed in positive ion mode.

In HRMS, compare the measured accurate mass to the theoretical mass to confirm the

elemental composition.

Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic characterization and

the logical relationship between the techniques for structural elucidation.
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Caption: General workflow for the spectroscopic characterization of a chemical compound.
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Caption: Logical relationship of spectroscopic techniques for structural elucidation.

To cite this document: BenchChem. [Spectroscopic Characterization of Indoline-5,6-diol
Hydrobromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b159926#spectroscopic-characterization-data-for-
indoline-5-6-diol-hydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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